molecular formula C12H15N3OS B1269626 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 312915-90-5

3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B1269626
CAS RN: 312915-90-5
M. Wt: 249.33 g/mol
InChI Key: CWKMPZOEUOYQAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives involves several key reactions. For instance, the reaction of 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide with ethyl 3-oxo-3-phenylpropanoate leads to the formation of ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate, which is a starting material for the synthesis of thio-substituted ethyl nicotinate derivatives. These derivatives undergo cyclization to form corresponding thieno[2,3-b]pyridines. Additionally, acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate react with hydrazine hydrate, yielding a series of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, showcasing the compound's versatility in synthesis pathways (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011); (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2008).

Molecular Structure Analysis

The molecular structure of 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and its derivatives plays a crucial role in their chemical behavior and potential biological activities. These structures are characterized by the presence of thieno[2,3-b]pyridine core, which is a common feature in compounds exhibiting a wide range of biological activities. The molecular structure analysis often involves computational studies, including density functional theory (DFT) calculations, to understand the electronic structure and reactivity.

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives are diverse, including cyclizations, acylations, and reactions with various nucleophiles. For example, these compounds undergo reactions with dimethylformamide–dimethylacetal, different amines, and reagents like chloroacetylchloride, leading to a variety of pyridothienopyrimidine and other heterocyclic derivatives. These reactions are pivotal for synthesizing compounds with potential antimicrobial activities and other pharmacological properties (El-Dean, Micky, Ahmed, & Ahmed, 2009).

Scientific Research Applications

Synthesis of Novel Compounds

The compound 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and its derivatives have been used in the synthesis of various novel compounds. For example, reactions with carbon disulphide and acetic anhydride led to the formation of new pyridothienopyrimidines and oxazinone derivatives, respectively, contributing to the expansion of heterocyclic chemistry (Bakhite et al., 2000).

Creation of Functionalized Derivatives

This compound has been pivotal in the creation of various functionalized thieno[2,3-b:4,5-b']dipyridines, which have potential applications in different chemical syntheses (El-Dean et al., 2009).

Development of Fused Heterocyclic Systems

The compound is instrumental in the synthesis of novel fused heterocyclic systems like pyridothienopyrimidobenzimidazoles, which can have implications in various fields of chemical research (Bakhite et al., 2005).

Exploration in Heterocyclic Synthesis

It serves as a starting material in the synthesis of thienopyrimidines, a class of compounds that are significant in heterocyclic chemistry (Madkour et al., 2009).

Contribution to Antimicrobial Research

Several derivatives synthesized using this compound have shown antimicrobial activities, indicating its potential in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

Synthesis of Antiproliferative Compounds

Derivatives of 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which can be synthesized using this compound, have shown antiproliferative activity, particularly against the phospholipase C enzyme, suggesting its importance in medical research (van Rensburg et al., 2017).

properties

IUPAC Name

3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-4-7-5(2)8-9(13)10(11(14)16)17-12(8)15-6(7)3/h4,13H2,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKMPZOEUOYQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353740
Record name 3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312915-90-5
Record name 3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Compound 103833 interact with the HIV Rev-Response Element (RRE) and what are the downstream effects?

A: While the exact mechanism of action of Compound 103833 remains unclear, research suggests it doesn't directly bind to the primary Rev binding site on the RRE []. Instead, evidence suggests it might indirectly interfere with the Rev-RRE interaction, possibly by altering RRE conformation or affecting a secondary binding site. This interference hinders the Rev protein's ability to facilitate the export of unspliced and partially spliced viral RNA from the nucleus to the cytoplasm. This disruption ultimately inhibits the production of essential viral proteins, effectively hindering HIV replication [].

Q2: What are the observed resistance mechanisms against Compound 103833 in HIV?

A: Interestingly, resistance to Compound 103833 has been observed through distinct mechanisms depending on the HIV strain []. In the HIVNL4-3 strain, a single point mutation in the RRE, specifically at the bottom of stem-loop IIC, was observed. This mutation results in the lengthening of the stem-loop IIC stem, creating an RRE structure with increased responsiveness to lower Rev concentrations, thereby conferring resistance to the compound [].

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